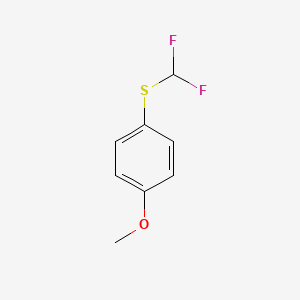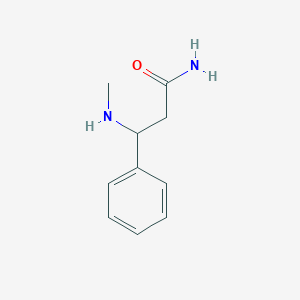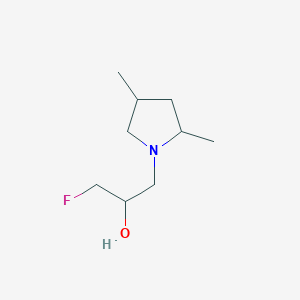
5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid typically involves the bromination of benzofuran derivatives followed by hydroxylation and carboxylation. One common method involves the reaction of 5-bromobenzofuran with nitrophenol to obtain a substituted product, which is then subjected to reduction and esterification to yield the final compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of transition-metal catalysis, dehydrative cyclization, and other advanced synthetic techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further modified to enhance their biological activities .
Scientific Research Applications
5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar biological activities.
Coumarilic acid: Known for its antimicrobial properties.
Psoralen: Used in the treatment of skin diseases such as psoriasis.
Uniqueness
5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C9H5BrO4 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO4/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
JAXZKOTVZMAKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine](/img/structure/B13258405.png)
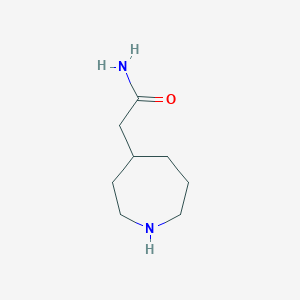
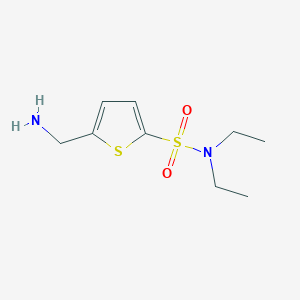
![2-{[(Butan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13258415.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13258421.png)
![5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13258436.png)

![2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13258451.png)
![1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13258453.png)
![1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13258454.png)
![4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13258457.png)
